Perrhenate

Beschreibung

Contextualization of Perrhenate as a Key Rhenium Species in Contemporary Chemical Research

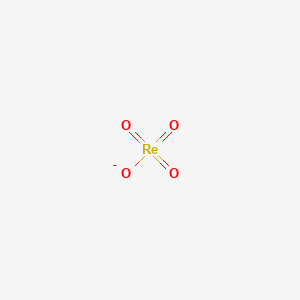

The this compound ion, with the chemical formula ReO₄⁻, is a stable oxoanion of rhenium in its highest +7 oxidation state. This species is of significant interest in contemporary chemical research due to the unique properties of the rhenium atom, including its high melting point, resistance to chemical attack, and catalytic activity. researchgate.net this compound salts are typically prepared through the oxidation of rhenium compounds with nitric acid, followed by neutralization of the resulting perrhenic acid. wikipedia.org Common forms include alkali metal derivatives and ammonium (B1175870) this compound. wikipedia.org The latter serves as a primary precursor for the production of rhenium metal through reduction with hydrogen at elevated temperatures. researchgate.net

The tetrahedral structure of the this compound anion is similar in size and shape to other important anions like perchlorate (B79767) and permanganate. wikipedia.org However, unlike the highly oxidizing permanganate, this compound is a weak oxidizing agent, which contributes to its stability over a broad pH range. wikipedia.org This stability, combined with the diverse chemistry of rhenium, makes this compound a valuable starting material and subject of study in various fields of modern chemistry.

Role of this compound as a Nonradioactive Surrogate in Nuclear Material Science Investigations

A crucial application of this compound in advanced research is its role as a nonradioactive surrogate for the pertechnetate (B1241340) ion (TcO₄⁻). wikipedia.org Technetium-99 (B83966) (⁹⁹Tc) is a significant fission product of uranium-235 (B1209698) and presents a major challenge in the management of nuclear waste due to its long half-life and environmental mobility. mdpi.comacs.org In oxidizing environments, technetium predominantly exists as the pertechnetate anion, which is highly soluble and mobile in groundwater. mdpi.com

The chemical similarities between this compound and pertechnetate are striking, making this compound an excellent and safe analogue for studying the behavior of its radioactive counterpart. wikipedia.org Both are tetrahedral oxyanions with similar ionic radii and thermodynamic properties. jiangnan.edu.cnacs.org This allows researchers to investigate the complex chemistry of pertechnetate in nuclear waste scenarios without the radiological hazards associated with handling ⁹⁹Tc. For example, this compound is used in studies related to nuclear waste vitrification to understand the volatility and encapsulation of pertechnetate in glass matrices. wikipedia.org It is also instrumental in developing and testing new materials and methods for the capture and immobilization of pertechnetate from contaminated environments. acs.orgjiangnan.edu.cn

Overview of Pivotal Research Domains Involving this compound Chemistry

The use of this compound as a surrogate for pertechnetate has spurred significant research in several key domains:

Nuclear Waste Management and Environmental Remediation: A primary focus of this compound research is the development of selective sorbents for the removal of pertechnetate from legacy nuclear waste and contaminated groundwater. acs.orgjiangnan.edu.cn Various materials, including layered double hydroxides, metal-organic frameworks (MOFs), and covalent organic nanosheets, are being investigated for their ability to capture this compound. acs.orgjiangnan.edu.cn For instance, the chemically robust Zr-based MOF, NU-1000, has demonstrated a high uptake capacity for this compound, reaching saturation within minutes. acs.orgresearchgate.net

Geochemistry and Mineralogy: Researchers use this compound to study the incorporation of pertechnetate into minerals, which is a potential mechanism for its natural attenuation in the environment. Studies have investigated the sequestration of this compound in minerals like sodalite, which can form in the highly alkaline conditions found in some nuclear waste storage sites. acs.orgnih.gov These studies help to predict the long-term fate and transport of pertechnetate in geological repositories.

Coordination Chemistry: The coordination chemistry of this compound is explored to design artificial receptors capable of selectively binding pertechnetate. rsc.org Understanding the molecular recognition of this compound provides insights into creating systems for the efficient separation of pertechnetate from complex chemical mixtures found in nuclear waste streams. rsc.org

The following table summarizes the uptake capacities of various materials for this compound, highlighting the ongoing efforts to develop effective remediation technologies.

| Material | This compound Uptake Capacity | Key Findings |

| Cationic Covalent Organic Nanosheets | High | Efficient removal of this compound from aqueous solutions. jiangnan.edu.cn |

| NU-1000 (Zr-based MOF) | 210 mg/g | Rapid uptake, reaching saturation within 5 minutes. acs.orgresearchgate.net |

| Iron and Aluminum Oxyhydroxides | 1-10 ppm (reversibly sorbed) | Simulates pertechnetate incorporation in nuclear waste sludges. nih.govresearchgate.net |

Structure

2D Structure

Eigenschaften

IUPAC Name |

oxido(trioxo)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.Re/q;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWXHJFQOFOBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Re](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4Re- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092105-66-2 | |

| Record name | Rhenate (Re(OH)O3sup(1-)), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092105662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis Methodologies and Advanced Preparative Chemistry of Perrhenate Compounds

Synthesis of Perrhenic Acid from Precursors

Perrhenic acid (HReO₄) is a strong oxoacid that serves as a crucial precursor for the synthesis of various perrhenate salts and other rhenium compounds. Its production from precursors, primarily ammonium (B1175870) this compound, is achieved through several advanced chemical methodologies, including solvent extraction, ion exchange, and electrodialysis. Each of these routes offers distinct advantages in terms of efficiency, purity of the final product, and scalability.

Solvent Extraction Routes for Perrhenic Acid Production

Solvent extraction is a widely employed method for the production of perrhenic acid, particularly from aqueous solutions of ammonium this compound. This technique relies on the differential solubility of the this compound ion (ReO₄⁻) in an organic solvent compared to the aqueous phase. The process typically involves the extraction of ReO₄⁻ from an acidified ammonium this compound solution into an organic phase, followed by stripping the ReO₄⁻ from the organic phase with water to yield an aqueous solution of perrhenic acid.

A common extractant used in this process is a 50% solution of tributyl phosphate (B84403) (TBP) in a nonpolar solvent like toluene (B28343). mdpi.comresearchgate.net The efficiency of the extraction is influenced by the pH of the aqueous solution, with acidification favoring the transfer of the this compound ions into the organic phase. researchgate.net After extraction, the rhenium is stripped from the organic phase, often using heated water (around 80°C), which shifts the equilibrium back towards the aqueous phase, resulting in a solution of perrhenic acid. mdpi.comresearchgate.net To achieve high concentrations of perrhenic acid, repeated cycles of extraction and stripping may be necessary. mdpi.comresearchgate.net

Recent research has also explored the use of ionic liquids as extractants. For instance, a mixture containing 5% (v/v) Cyphos IL 101 and 20% TBP (v/v) in a carrier like Exxsol D80 has been shown to be effective. mdpi.com The stripping of rhenium from this organic phase can be accomplished using a nitric acid solution. mdpi.com While solvent extraction can achieve high efficiency (exceeding 90%) and produce perrhenic acid with rhenium concentrations greater than 100 g/dm³, a significant drawback is the potential for co-extraction of ammonium ions, which may necessitate an additional purification step, such as ion exchange. mdpi.commdpi.com

Table 1: Comparison of Solvent Extraction Systems for Perrhenic Acid Production

| Extractant System | Aqueous Feed | Stripping Agent | Resulting Re Concentration | Efficiency |

|---|---|---|---|---|

| 50% Tributyl Phosphate (TBP) in Toluene | Acidified Ammonium this compound | Water at 80°C | ~70 g/L Re (after repeated cycles) | High |

| 5% Cyphos IL 101 and 20% TBP in Exxsol D80 | Ammonium this compound Solution (pH 11) | 32.5% Nitric Acid | >100 g/dm³ Re | >90% |

Ion Exchange Methods for Perrhenic Acid Synthesis

Ion exchange represents a highly effective and straightforward method for synthesizing high-purity perrhenic acid from ammonium this compound solutions. mdpi.com This technique utilizes a strongly acidic cation exchange resin in the hydrogen form (H⁺). mdpi.com When an aqueous solution of ammonium this compound (NH₄ReO₄) is passed through a column packed with this resin, the ammonium ions (NH₄⁺) are exchanged for hydrogen ions (H⁺) on the resin. researchgate.netmdpi.com

The fundamental reaction can be represented as:

Resin-H⁺ + NH₄ReO₄(aq) → Resin-NH₄⁺ + HReO₄(aq)

The effluent from the column is a dilute solution of perrhenic acid, while the ammonium ions remain bound to the resin. researchgate.netmdpi.com The resulting perrhenic acid solution can then be concentrated to the desired level, typically through vacuum evaporation at temperatures below 60°C to prevent decomposition. researchgate.net

One of the key advantages of the ion exchange method is the high purity of the resulting perrhenic acid, with very low levels of residual ammonium and other metallic impurities. researchgate.net For instance, using the C 160 (H) cation exchange resin from Purolite, perrhenic acid with a rhenium concentration exceeding 300 g/L (after concentration) and impurity levels below 1.0 mg/L for ammonium ions has been achieved. researchgate.net The process is also valued for its simplicity and the ability to regenerate and reuse the ion exchange resin, making it a sustainable choice. mdpi.com

Table 2: Performance of Ion Exchange Resin in Perrhenic Acid Synthesis

| Ion Exchange Resin | Feed Solution | Eluent | Initial HReO₄ Concentration | Concentrated HReO₄ (Re) | Key Impurity Levels |

|---|---|---|---|---|---|

| Purolite C 160 (H) | Ammonium this compound (~25 g/L) | Demineralized Water | ~17 g/L Re | >300 g/L Re | <1.0 mg/L NH₄⁺ |

Electrodialysis Applications in Perrhenic Acid Generation

Electrodialysis is an advanced membrane-based separation process that is increasingly being applied to the production of high-purity perrhenic acid. This method utilizes an electric potential difference to drive the transport of ions across ion-exchange membranes. A typical electrodialysis stack for this purpose consists of alternating cation-exchange and anion-exchange membranes placed between an anode and a cathode. mdpi.commdpi.com

In a two-stage electrodialysis process for producing perrhenic acid from ammonium this compound, the first stage involves the separation of ammonium ions from this compound ions. mdpi.com The ammonium this compound solution is fed into the diluate compartments, and under the influence of the electric field, the NH₄⁺ ions migrate through the cation-exchange membranes towards the cathode, while the ReO₄⁻ ions migrate through the anion-exchange membranes towards the anode. This results in the formation of a perrhenic acid solution in the concentrate compartments. mdpi.com

The second stage of the process focuses on the purification and concentration of the perrhenic acid. mdpi.com This step effectively removes any remaining ammonium ions and other potential impurities. mdpi.com The process parameters, such as current density, temperature, and flow rate, are optimized to maximize efficiency and purity. mdpi.com Electrodialysis offers the significant advantage of producing high-purity perrhenic acid with concentrations exceeding 100 g/dm³ and very low levels of impurities (less than 100 ppm). mdpi.com The efficiency of this process can be greater than 90%. mdpi.com

Table 3: Two-Stage Electrodialysis for High-Purity Perrhenic Acid Production

| Process Stage | Key Objective | Membranes Used | Final HReO₄ Concentration | Final NH₄⁺ Concentration |

|---|---|---|---|---|

| Stage 1: Production | Separation of NH₄⁺ and ReO₄⁻ | Cation-exchange, Anion-exchange, Bipolar | >100 g/dm³ | <530 mg/dm³ |

| Stage 2: Purification | Removal of residual NH₄⁺ and impurities | Cation-exchange, Anion-exchange, Bipolar | ~170 g/dm³ | <70 mg/dm³ |

Targeted Synthesis of Specific this compound Salts

The synthesis of specific this compound salts is crucial for various applications, from catalysts to precursors for rhenium metal production. The methods employed are tailored to the desired cation and often involve the neutralization of perrhenic acid or the reaction of a suitable precursor with a source of the this compound ion.

Preparation of Ammonium this compound

Ammonium this compound (NH₄ReO₄) is the most common commercial form of rhenium and a key intermediate in the production of rhenium metal and its alloys. wikipedia.org Its synthesis can be achieved from various rhenium sources, including the metal itself, its oxides (such as dirhenium heptoxide, Re₂O₇), and sulfides. wikipedia.org

A common laboratory and industrial preparation method involves the oxidation of rhenium-containing materials with nitric acid to form a solution of perrhenic acid. This acidic solution is then neutralized with aqueous ammonia (ammonium hydroxide). wikipedia.org The reaction is as follows:

HReO₄(aq) + NH₃(aq) → NH₄ReO₄(aq)

Upon cooling or evaporation of the solution, ammonium this compound crystallizes out as a white solid. wikipedia.org The solubility of ammonium this compound in water is temperature-dependent, which is a key factor in the crystallization process. wikipedia.org

Another route involves the direct reaction of an aqueous solution of dirhenium heptoxide with ammonia, followed by crystallization. wikipedia.org For the production of high-purity ammonium this compound, processes may include steps like selective crystallization to separate it from impurities such as ammonium sulfate. google.com

Table 4: Solubility of Ammonium this compound in Water at Different Temperatures

| Temperature (°C) | Solubility (g/100 mL) |

|---|---|

| 0 | 2.8 |

| 20 | 6.2 |

| 40 | 12.0 |

| 60 | 20.7 |

| 80 | 32.3 |

| 90 | 39.1 |

Synthesis of Lithium this compound

Lithium this compound (LiReO₄) is a specialty chemical with applications in areas such as battery technology. Its synthesis is typically achieved through the reaction of a lithium source with perrhenic acid. A common and effective method involves the use of lithium carbonate (Li₂CO₃). mdpi.comresearchgate.net

The reaction is carried out by adding lithium carbonate, often in a slight excess, to an aqueous solution of perrhenic acid at room temperature. mdpi.comresearchgate.net The reaction proceeds with the evolution of carbon dioxide gas:

2HReO₄(aq) + Li₂CO₃(s) → 2LiReO₄(aq) + H₂O(l) + CO₂(g)

The reaction is typically allowed to proceed for about an hour to ensure complete conversion. mdpi.comresearchgate.net The concentration of the perrhenic acid used can vary over a wide range, from 20 g/dm³ to 300 g/dm³ of rhenium. mdpi.comresearchgate.net Following the reaction, the resulting lithium this compound solution can be concentrated and the product crystallized, often as a hydrate. This method has been shown to produce lithium this compound with a total metallic impurity content of around 1000 ppm. mdpi.comresearchgate.net

Table 5: Reaction Conditions for the Synthesis of Lithium this compound

| Lithium Source | Rhenium Source | Reaction Temperature | Reaction Time | Stoichiometry |

|---|---|---|---|---|

| Lithium Carbonate (Li₂CO₃) | Perrhenic Acid (HReO₄) | Room Temperature | ~1 hour | ~30% excess of Lithium Carbonate |

Preparation of Zinc Perrhenates

Zinc this compound can be synthesized through various methods, yielding both anhydrous and hydrated forms. One common laboratory-scale synthesis involves the reaction of zinc carbonate with an aqueous solution of perrhenic acid. This acid-base reaction results in the formation of zinc this compound, water, and carbon dioxide.

Another approach to producing zinc this compound involves the high-temperature, high-pressure reaction between zinc oxide and rhenium(VI) oxide. This solid-state reaction requires significant energy input, with temperatures around 1300 °C and pressures of approximately 58 kbar.

The hydrated forms of zinc this compound, specifically the tetrahydrate and dihydrate, can be obtained by carefully drying the crude hydrated product at controlled temperatures. Drying at 55 °C yields zinc this compound tetrahydrate, while a higher temperature of 135 °C results in the formation of the dihydrate. The anhydrous form can be achieved by heating to 185 °C.

Table 1: Synthesis Methods for Zinc Perrhenates

| Starting Materials | Reaction Conditions | Product |

|---|---|---|

| Zinc Carbonate (ZnCO₃), Perrhenic Acid (HReO₄) | Aqueous solution | Zinc this compound (Zn(ReO₄)₂) |

| Zinc Oxide (ZnO), Rhenium(VI) Oxide (ReO₃) | 1300 °C, 58 kbar | Zinc this compound (Zn(ReO₄)₂) |

| Crude Hydrated Zinc this compound | Drying at 55 °C | Zinc this compound Tetrahydrate (Zn(ReO₄)₂·4H₂O) |

| Crude Hydrated Zinc this compound | Drying at 135 °C | Zinc this compound Dihydrate (Zn(ReO₄)₂·2H₂O) |

| Crude Hydrated Zinc this compound | Drying at 185 °C | Anhydrous Zinc this compound (Zn(ReO₄)₂) |

Synthesis of Thorium(IV) this compound Compounds

While direct and explicit synthesis routes for simple thorium(IV) this compound are not extensively documented in readily available literature, a plausible and chemically sound method can be inferred from the synthesis of analogous actinide and transition metal perrhenates. A likely preparative route would involve the reaction of a soluble thorium(IV) salt, such as thorium tetrachloride (ThCl₄) or thorium nitrate (Th(NO₃)₄), with either perrhenic acid (HReO₄) or a soluble this compound salt like silver this compound (AgReO₄).

In a potential aqueous synthesis, an aqueous solution of thorium tetrachloride would be treated with a stoichiometric amount of perrhenic acid. The resulting thorium(IV) this compound could then be isolated by evaporation of the solvent. Alternatively, the metathesis reaction between thorium tetrachloride and four equivalents of silver this compound in a suitable solvent would lead to the precipitation of silver chloride, leaving the desired thorium(IV) this compound in solution, from which it could be crystallized.

Given that a uranium(IV) this compound complex, [U(ReO₄)₄(TBPO)₄], is known to be isostructural with [Th(TcO₄)₄(TBPO)₄], it is highly probable that thorium(IV) this compound complexes with various ligands can be synthesized using methods similar to those employed for their uranium(IV) counterparts. acs.org This would involve the reaction of a thorium(IV) precursor with perrhenic acid in the presence of the desired ligand.

Synthesis of Uranium(IV) this compound Complexes

A variety of uranium(IV) this compound complexes have been synthesized and characterized. acs.orgnih.gov A key starting material for these syntheses is the hydrated uranium(IV) this compound, U(ReO₄)₄·5H₂O. nih.gov This compound can be prepared by the reaction of uranium tetrachloride (UCl₄) with perrhenic acid (HReO₄). acs.org

From this precursor, a series of isostructural complexes with the general formula [U(ReO₄)₄(L)₄] can be synthesized, where L represents a neutral donor ligand such as tri-n-butylphosphine oxide (TBPO), triethyl phosphate (TEP), or tri-iso-butyl phosphate (TiBP). nih.gov These complexes can also be formed through the photoreduction of ethanolic solutions of uranyl(VI) this compound in the presence of the respective ligand. nih.gov

Furthermore, U(ReO₄)₄·5H₂O serves as a precursor for the synthesis of other uranium(IV) this compound complexes. For instance, its reaction with triphenylphosphine (B44618) oxide (TPPO) in acetonitrile (B52724) yields [U(ReO₄)₄(TPPO)₃(CH₃CN)]·2CH₃CN. nih.gov Similarly, reaction with bis(diphenylphosphino)methane (B1329430) dioxide (DPPMO₂) can lead to the formation of more complex structures like [U(ReO₄)(DPPMO₂)₃(OH)][ReO₄]₂·2CH₃CN. nih.gov

Table 2: Examples of Synthesized Uranium(IV) this compound Complexes

| Precursor | Reactant(s) | Product |

|---|---|---|

| Uranium Tetrachloride (UCl₄) | Perrhenic Acid (HReO₄) | Uranium(IV) this compound Pentahydrate (U(ReO₄)₄·5H₂O) |

| Uranyl(VI) this compound, Ligand (L) | Ethanol, Photoreduction | [U(ReO₄)₄(L)₄] (L = TBPO, TEP, TiBP) |

| Uranium(IV) this compound Pentahydrate | Triphenylphosphine Oxide (TPPO), Acetonitrile | [U(ReO₄)₄(TPPO)₃(CH₃CN)]·2CH₃CN |

| Uranium(IV) this compound Pentahydrate | Bis(diphenylphosphino)methane dioxide (DPPMO₂) | [U(ReO₄)(DPPMO₂)₃(OH)][ReO₄]₂·2CH₃CN |

Synthesis of Lanthanide(III) this compound Complexes (e.g., Europium(III), Samarium(III))

The synthesis of lanthanide(III) this compound complexes has yielded several families of compounds with varying degrees of hydration and coordination environments. The reaction of lanthanide(III) oxides (Ln₂O₃), such as europium(III) oxide or samarium(III) oxide, with concentrated perrhenic acid (HReO₄) at room temperature is a common synthetic route.

This approach has been used to synthesize two new families of trivalent lanthanide this compound complexes: [Ln(ReO₄)(H₂O)₄Cl]Cl·H₂O for the earlier lanthanides (La-Nd) and [Ln(ReO₄)₃(H₂O)₂] for the later lanthanides (Tb, Ho, Er). Additionally, a known family, [Ln(ReO₄)₃(H₂O)₄], has been expanded to include the heaviest lanthanides (Tm, Lu) and yttrium.

The specific structure obtained is influenced by the contracting ionic radii and increasing hardness of the lanthanide cations across the series. For example, the reaction of europium(III) oxide with perrhenic acid can yield trisaquatris(tetraoxorhenate(VII)) europium(III), Eu(ReO₄)₃(H₂O)₃.

Synthesis of N-Alkyl Ammonium this compound Salts

N-alkyl ammonium this compound salts, particularly those with larger alkyl groups like tetrabutylammonium, are valuable for their solubility in organic solvents. A general and effective method for their preparation is a two-step process.

The first step involves the synthesis of the N-alkyl ammonium hydroxide (B78521). This is typically achieved by reacting the corresponding N-alkyl ammonium halide (e.g., tetrabutylammonium bromide) with a strong base such as potassium hydroxide in an alcoholic solvent like ethanol. guidechem.com The reaction results in the precipitation of the alkali metal halide (e.g., potassium bromide), which can be removed by filtration, leaving the N-alkyl ammonium hydroxide in solution. guidechem.com

In the second step, the ethanolic solution of the N-alkyl ammonium hydroxide is treated with ammonium this compound (NH₄ReO₄). guidechem.com The mixture is heated to facilitate the reaction and drive off the ammonia gas produced. guidechem.com After cooling and stirring, any excess ammonium this compound or byproducts can be filtered off. guidechem.com The N-alkyl ammonium this compound is then isolated by evaporating the solvent, often under reduced pressure, to yield the pure product. guidechem.com An alternative, more direct method involves the metathesis reaction between an aqueous solution of a soluble this compound salt, such as sodium this compound, and an N-alkyl ammonium halide, like tetrabutylammonium chloride. wikipedia.org

Table 3: General Synthesis of N-Alkyl Ammonium Perrhenates

| Step | Reactants | Product |

|---|---|---|

| 1 | N-Alkyl Ammonium Halide, Potassium Hydroxide | N-Alkyl Ammonium Hydroxide |

| 2 | N-Alkyl Ammonium Hydroxide, Ammonium this compound | N-Alkyl Ammonium this compound |

Synthesis of Pyridinium (B92312) this compound

While the direct synthesis of simple pyridinium this compound is not extensively detailed, a plausible and chemically sound preparative route can be extrapolated from the synthesis of other pyridinium salts and the known chemistry of the this compound anion. A likely method would involve a metathesis or anion exchange reaction.

One approach would be to first synthesize a pyridinium salt with a readily exchangeable anion, such as a pyridinium halide. This can be achieved through the reaction of pyridine with an appropriate alkyl halide. The resulting pyridinium halide can then be reacted with a soluble this compound salt, such as silver this compound (AgReO₄). The precipitation of the insoluble silver halide would drive the reaction forward, leaving the pyridinium this compound in solution, from which it could be crystallized.

Alternatively, an ion-exchange resin could be employed. A solution of a pyridinium salt, for example, pyridinium chloride, could be passed through an anion-exchange column that has been pre-loaded with this compound ions. The chloride ions would be retained by the resin, and the eluate would contain the desired pyridinium this compound. The synthesis of poly(pyridinium salts) has been demonstrated for the efficient collection of this compound anions from water, which involves an anion exchange process where the original counter-ion of the polymer is replaced by the this compound anion. researchgate.netnsf.gov This further supports the feasibility of using anion exchange to prepare pyridinium this compound.

Preparation of Hexaamminecobalt(III) this compound

The synthesis of hexaamminecobalt(III) this compound, Co(NH₃)₆₃, typically involves the preparation of the hexaamminecobalt(III) cation followed by its precipitation with this compound anions. The hexaamminecobalt(III) chloride, [Co(NH₃)₆]Cl₃, is a common precursor and can be synthesized by the oxidation of a cobalt(II) salt in an ammoniacal solution in the presence of a catalyst like activated charcoal.

Once the hexaamminecobalt(III) chloride is prepared and purified, it can be dissolved in water to generate a solution containing the [Co(NH₃)₆]³⁺ cation. The addition of a stoichiometric amount of a soluble this compound salt, such as ammonium this compound (NH₄ReO₄) or sodium this compound (NaReO₄), to this solution will result in the precipitation of the less soluble hexaamminecobalt(III) this compound. The product, often obtained as a dihydrate, Co(NH₃)₆₃·2H₂O, can then be isolated by filtration, washed, and dried.

Table of Compounds

Table 4: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Zinc this compound | Zn(ReO₄)₂ |

| Zinc Carbonate | ZnCO₃ |

| Perrhenic Acid | HReO₄ |

| Zinc Oxide | ZnO |

| Rhenium(VI) Oxide | ReO₃ |

| Zinc this compound Tetrahydrate | Zn(ReO₄)₂·4H₂O |

| Zinc this compound Dihydrate | Zn(ReO₄)₂·2H₂O |

| Thorium(IV) this compound | Th(ReO₄)₄ |

| Thorium Tetrachloride | ThCl₄ |

| Thorium Nitrate | Th(NO₃)₄ |

| Silver this compound | AgReO₄ |

| Uranium(IV) this compound Pentahydrate | U(ReO₄)₄·5H₂O |

| Uranium Tetrachloride | UCl₄ |

| Tri-n-butylphosphine oxide | TBPO |

| Triethyl phosphate | TEP |

| Tri-iso-butyl phosphate | TiBP |

| Triphenylphosphine oxide | TPPO |

| Bis(diphenylphosphino)methane dioxide | DPPMO₂ |

| Europium(III) this compound | Eu(ReO₄)₃ |

| Samarium(III) this compound | Sm(ReO₄)₃ |

| Europium(III) Oxide | Eu₂O₃ |

| Samarium(III) Oxide | Sm₂O₃ |

| Tetrabutylammonium this compound | (C₄H₉)₄NReO₄ |

| Tetrabutylammonium Bromide | (C₄H₉)₄NBr |

| Potassium Hydroxide | KOH |

| Ammonium this compound | NH₄ReO₄ |

| Sodium this compound | NaReO₄ |

| Tetrabutylammonium Chloride | (C₄H₉)₄NCl |

| Pyridinium this compound | C₅H₅N(H)ReO₄ |

| Hexaamminecobalt(III) this compound | Co(NH₃)₆₃ |

| Hexaamminecobalt(III) Chloride | [Co(NH₃)₆]Cl₃ |

Novel Synthesis Approaches for this compound-Containing Materials

Ultrasonic Synthesis of Nanocrystals in this compound Solutions

The application of high-intensity ultrasound to chemical reactions, a field known as sonochemistry, offers a versatile and efficient pathway for the synthesis of nanostructured materials. illinois.eduariel.ac.il This technique is particularly advantageous for controlling the nucleation and growth of nanocrystals directly in solution. ariel.ac.il The underlying principle of sonochemistry is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid subjected to ultrasonic irradiation. illinois.educosmic-etn.euekb.eg The implosion of these bubbles creates localized "hot spots" with transient temperatures and pressures that can reach approximately 5000 K and 1000 atm, respectively, and extremely rapid heating and cooling rates exceeding 10¹⁰ K/s. cosmic-etn.euekb.eg These extreme conditions facilitate chemical reactions that might not be achievable through conventional methods. illinois.edu

In the context of this compound solutions, ultrasonic synthesis represents a promising approach for the fabrication of this compound-containing nanocrystals. The intense energy from cavitation can overcome activation barriers for nucleation, leading to rapid and uniform formation of crystal seeds. ariel.ac.il Subsequently, the controlled growth of these nuclei into nanocrystals can be influenced by manipulating various ultrasonic parameters. This method allows for greater control over the size and morphology of the resulting nanoparticles compared to traditional synthetic routes. illinois.eduhielscher.com The fast reaction kinetics and enhanced mass transport under ultrasonic irradiation can also lead to the formation of metastable phases or unique crystal structures. illinois.edu

Research in the sonochemical synthesis of other inorganic materials has demonstrated several key advantages that are applicable to this compound systems. These include significantly reduced reaction times, the ability to operate at lower bulk reaction temperatures, and improved product yields. illinois.eduresearchgate.net For instance, the synthesis of various metal oxide and perovskite nanocrystals has been successfully achieved using ultrasound-assisted methods, highlighting the broad applicability of this technique. hielscher.comnih.govucl.ac.uk While specific studies on the ultrasonic synthesis of this compound nanocrystals are still emerging, the principles established for other inorganic systems provide a strong foundation for its potential in producing novel this compound-based nanomaterials. The precise control over reaction parameters afforded by sonochemistry opens up new possibilities for tailoring the properties of these materials for various advanced applications.

| Parameter | Effect on Nanocrystal Synthesis |

| Ultrasonic Frequency | Influences the size of the cavitating bubbles and the intensity of their collapse. Higher frequencies generally lead to smaller bubbles and less intense collapse, which can be used to fine-tune the energy input into the reaction. |

| Ultrasonic Power | Determines the amplitude of the sound waves and thus the intensity of cavitation. Higher power generally leads to more and larger cavitation bubbles, increasing the reaction rate. |

| Temperature | Affects the vapor pressure of the solvent, which in turn influences the conditions inside the collapsing bubbles. Higher temperatures can lead to less extreme conditions due to a higher vapor pressure. |

| Solvent | The choice of solvent impacts the cavitation threshold and the chemical species present during the reaction. The physical properties of the solvent, such as viscosity and surface tension, also play a role. |

| Precursor Concentration | Influences the nucleation and growth rates of the nanocrystals. Higher concentrations can lead to faster nucleation and the formation of smaller particles. |

Structural Elucidation and Solid State Investigations of Perrhenate Complexes

Advanced Crystallographic Studies of Perrhenate Compounds

Advanced crystallographic studies, primarily X-ray diffraction, are instrumental in elucidating the precise atomic arrangements and bonding environments within this compound compounds. These studies reveal the intricate details of how the this compound anion coordinates with various metal centers and how these interactions lead to diverse structural topologies in the solid state.

Thorium(IV)-Perrhenate Frameworks (1D, 2D Topologies)

Investigations into thorium(IV)-perrhenate compounds have revealed the formation of one-dimensional (1D) and two-dimensional (2D) frameworks with varying topologies. These structures are synthesized, for instance, by dissolving thorium oxyhydroxide in perrhenic acid, followed by crystallization with or without heating delta-f.com. The resulting compounds reflect the reaction ratios of ReO₄⁻ to Th(IV), such as 3:1, 4:1, and 6:1, indicating facile and flexible coordination delta-f.com.

Nine distinct structures have been identified, showcasing 1D and 2D frameworks with diverse topologies delta-f.com. The specific topology, whether 1D chains or 2D layers, is dictated by the mono-, di-, or tricoordination modes of the this compound oxoanion with the Th(IV) center delta-f.com. For example, a 3:1 reaction solution yielded a dihydroxide-bridged thorium dimer, which was linked and capped by this compound delta-f.com. This compound can also directly connect to other actinide and lanthanide elements like Pu(IV), Pu(VI)O₂²⁺, Ce(III), and Ce(IV) in terminal and bridging coordination modes, leading to 1D, 2D, and even 3D frameworks delta-f.com.

Structural Analysis of this compound Salts of Alkaline Earth and Transition Metals

The structural analysis of this compound salts involving alkaline earth and transition metals reveals diverse coordination environments and extended network structures.

Strontium this compound (Sr[ReO₄]₂): Colorless single crystals of anhydrous strontium this compound, Sr[ReO₄]₂, have been obtained, crystallizing in the monoclinic space group P2₁/n ereztech.com. The crystal structure features a unique Sr²⁺ cation site surrounded by eight crystallographically distinct oxygen atoms, forming distorted bicapped trigonal prisms ereztech.com. Each of these [SrO₈]¹⁴⁻ polyhedra shares all its corners with tetrahedral this compound units (ReO₄⁻) ereztech.com. These this compound units, formed from two crystallographically different Re⁷⁺ cations each surrounded by four O²⁻ anions, build a complex three-dimensional (3D) mosaic-like structure ereztech.com. The Sr-O bond distances range from 259 to 268 pm, while the Re-O distances are between 166 and 173 pm ereztech.com.

Copper this compound (CuReO₄): Copper this compound (CuReO₄) exhibits interesting structural transformations under pressure. At 1.5 GPa, its lattice symmetry changes from I4₁cd to I4₁/a, accompanied by the transformation of isolated ReO₄ tetrahedra into infinite chains of ReO₆ octahedra nih.gov. A second, isosymmetric transition occurs at 7 GPa, leading to the formation of a NbO₂-type structure where both Cu⁺ and Re⁷⁺ cations adopt octahedral oxygen coordination nih.gov. These transitions are first-order and involve significant discontinuities in the unit-cell volume nih.gov. In the ambient pressure polymorph, the average Cu-O and Re-O bond lengths remain nearly constant up to 1.5 GPa, with volume reduction primarily achieved by tilting the CuO₄ and ReO₄ tetrahedra nih.gov.

| Compound | Space Group | Lattice Parameters (Å) | Coordination Environment | Structure Type |

| Sr[ReO₄]₂ | P2₁/n | a=6.2731(4), b=10.0456(7), c=12.7125(9), β=97.118(3)° ereztech.com | Sr²⁺: 8-coordinate, distorted bicapped trigonal prisms; ReO₄⁻: tetrahedral ereztech.com | 3D mosaic-like ereztech.com |

| CuReO₄ (Ambient) | I4₁cd | (Details not explicitly given in snippets) | Isolated ReO₄ tetrahedra nih.gov | (Details not explicitly given in snippets) |

| CuReO₄ (HP(I) at 1.5 GPa) | I4₁/a | (Details not explicitly given in snippets) | Infinite chains of ReO₆ octahedra nih.gov | (Details not explicitly given in snippets) |

| CuReO₄ (HP(II) at 7 GPa) | NbO₂-type | (Details not explicitly given in snippets) | Octahedral oxygen coordination for Cu⁺ and Re⁷⁺ nih.gov | (Details not explicitly given in snippets) |

Elucidation of Lithium this compound Crystal Structures

The crystal structures of lithium this compound and its hydrates have been thoroughly investigated, revealing distinct arrangements and hydrogen bonding networks.

Lithium this compound Monohydrate (LiReO₄·H₂O): A new monohydrate of lithium this compound, LiReO₄·H₂O, can be prepared by dehydrating LiReO₄·1.5H₂O at room temperature chem960.com. Single crystals of LiReO₄·H₂O crystallize in the monoclinic space group P2₁/a, with lattice parameters a = 5.6674(4) Å, b = 10.771(1) Å, c = 7.4738(7) Å, and β = 102.422(7)° chem960.com. The structure is composed of LiO₃(H₂O)₂ trigonal bipyramids and ReO₄ tetrahedra chem960.com. These polyhedra share common edges and corners within layers, and these layers are interconnected by hydrogen bonds chem960.com.

Anhydrous Lithium this compound (LiReO₄): Anhydrous LiReO₄ has been prepared in transparent, colorless single crystals. Its crystal structure is triclinic, with the space group P1, and lattice parameters a = 9.652(1) Å, b = 8.455(1) Å, c = 6.928(1) Å, α = 101.53(1)°, β = 106.55(1)°, and γ = 97.22(1)° chem960.com. The structure features three functionally distinct Li⁺ sites chem960.com.

Lithium this compound Sesquihydrate (LiReO₄·1.5H₂O): The crystal structure of monoclinic LiReO₄·1.5H₂O has been determined, exhibiting an octahedral arrangement americanelements.com, nih.gov. It crystallizes in the space group P 1 2₁/c 1, with cell parameters a = 10.853 Å, b = 13.094 Å, c = 13.583 Å, and β = 90.44° nih.gov.

| Compound | Formula | Space Group | Lattice Parameters | Key Structural Features |

| LiReO₄·H₂O | LiReO₄·H₂O | P2₁/a | a=5.6674(4), b=10.771(1), c=7.4738(7) Å, β=102.422(7)° chem960.com | LiO₃(H₂O)₂ trigonal bipyramids and ReO₄ tetrahedra sharing edges/corners within layers, connected by H-bonds chem960.com |

| LiReO₄ | LiReO₄ | P1 | a=9.652(1), b=8.455(1), c=6.928(1) Å, α=101.53(1)°, β=106.55(1)°, γ=97.22(1)° chem960.com | Three functionally distinct Li⁺ sites chem960.com |

| LiReO₄·1.5H₂O | LiReO₄·1.5H₂O | P 1 2₁/c 1 | a=10.853, b=13.094, c=13.583 Å, β=90.44° nih.gov | Octahedral crystal structure americanelements.com, nih.gov |

Structural Characterization of Uranium(IV) this compound Complexes

A series of uranium(IV)-perrhenato complexes have been synthesized and structurally characterized, revealing their coordination geometries and bonding characteristics.

Three isostructural complexes with the general formula [U(ReO₄)₄(L)₄], where L can be tri-n-butylphosphine oxide (TBPO), triethyl phosphate (B84403) (TEP), or tri-iso-butyl phosphate (TⁱBP), have been synthesized and fully structurally characterized nih.gov, nih.gov, alfa-chemistry.com. Additionally, [U(ReO₄)₄(TPPO)₃(CH₃CN)]·2CH₃CN (where TPPO is triphenylphosphine (B44618) oxide) and [U(ReO₄)(DPPMO₂)₃(OH)][ReO₄]₂·2CH₃CN (where DPPMO₂ is bis(diphenylphosphino)methane (B1329430) dioxide) have also undergone full structural characterization nih.gov, nih.gov, alfa-chemistry.com.

In all these characterized uranium(IV) complexes (compounds 2-6 as per the source), the uranium atoms exhibit an eight-coordinate geometry nih.gov, nih.gov, alfa-chemistry.com. This coordination involves up to four this compound groups, alongside three (for DPPMO₂ and TPPO) or four (for TEP, TⁱBP, TBPO) coordinated organic ligands nih.gov, nih.gov, alfa-chemistry.com. For compounds like [U(ReO₄)₄(TPPO)₃(CH₃CN)]·2CH₃CN and [U(ReO₄)(DPPMO₂)₃(OH)][ReO₄]₂·2CH₃CN, the eight-ligand coordination sphere around the U(IV) center is completed by the binding of a solvent molecule (acetonitrile, CH₃CN) or a hydroxide (B78521) ion (OH⁻), respectively nih.gov, alfa-chemistry.com.

Crystallographic data indicate that the strength of the U(IV)-O-donor ligand bonds generally decreases across the series: R₃PO > [ReO₄]⁻ > (RO)₃PO nih.gov, alfa-chemistry.com. The first structural characterization of an actinide complex with coordinated this compound, [UO₂(ReO₄)₂(TPPO)₃], reveals two this compound anions and three TPPO ligands coordinated in the equatorial plane in a cisoid arrangement easychem.org. Distortions of the this compound anion in this complex have been attributed to hydrogen bonding and solid-state packing effects easychem.org.

X-ray Analyses of Lanthanide(III) this compound Complexes

X-ray analyses have been crucial in characterizing the structures of various lanthanide(III) this compound complexes, highlighting their diverse dimensionalities and coordination geometries.

Two new families of trivalent lanthanide this compound complexes have been synthesized and structurally characterized: [Ln(ReO₄)(H₂O)₄Cl]Cl·H₂O (where Ln = La – Nd) and [Ln(ReO₄)₃(H₂O)₂] (where Ln = Tb, Ho, Er) fishersci.pt. Additionally, a third known family, [Ln(ReO₄)₃(H₂O)₄] (where Ln = Tm, Lu, Y), has been expanded fishersci.pt.

[Ln(ReO₄)(H₂O)₄Cl]Cl·H₂O (Family 1): These complexes crystallize in the P2₁/m space group and form two-dimensional (2D) sheets fishersci.pt. These sheets are constructed from nine-coordinated LnO₄(H₂O)₄Cl monocapped square antiprismatic lanthanide cations fishersci.pt.

[Ln(ReO₄)₃(H₂O)₂] (Family 2): These complexes crystallize in the C2 space group and exhibit three-dimensional (3D) structures fishersci.pt. The 3D networks are built from two unique eight-coordinated LnO₆(H₂O)₂ square antiprismatic lanthanide cations fishersci.pt.

[Ln(ReO₄)₃(H₂O)₄] (Family 3): These complexes crystallize in the P2₁/n space group and are comprised of one-dimensional (1D) chains fishersci.pt. These chains are constructed from eight-coordinated LnO₄(H₂O)₄ square antiprismatic lanthanide cations fishersci.pt.

The structural features observed across these complexes are influenced by the contracting ionic radii and increasing hardness as one traverses the lanthanide series fishersci.pt.

Furthermore, Europium(III) and Samarium(III) this compound complexes with 2,2′-(imino)bis(N,N′-diethylacetamide) (IDEA) have been synthesized and analyzed by single-crystal X-ray diffraction ontosight.ai, wikipedia.org. For example, the synthesized europium complex, [Eu(IDEA)₃][Eu(NO₃)₄(ReO₄)₂]₀.₃₈[Eu(NO₃)₅(ReO₄)]₀.₆₂, shows that in the cationic parts, [M(IDEA)₃]³⁺ (M = Eu and Sm), the M(III) ion is nine-coordinated with three tridentate IDEA ligands ontosight.ai, wikipedia.org. The this compound anion coordinates to the M(III) center through one oxygen atom ontosight.ai, wikipedia.org.

Solid-State Structures of Supramolecular this compound Ion Pairs

Solid-state investigations of supramolecular this compound ion pairs highlight the influence of host-guest interactions on the this compound anion's structure and symmetry.

Organic-phase supramolecular ion pair (SIP) host-guest assemblies involving this compound anions (ReO₄⁻) and ammonium (B1175870) amide receptor cations have been reported,,. The solid-state structure of one such SIP, [HL1][ReO₄], determined by single-crystal X-ray diffraction, reveals a dimeric motif. In this arrangement, two protonated receptor cations interact with two this compound anions through intermolecular N-H and C-H contacts.

These hydrogen bonding interactions induce a distortion of the this compound anion from its ideal tetrahedral (T_d) geometry,. Specifically, the Re-oxo bond lengths are observed to be distorted, with some compressed and others elongated, leading to a change in the anion's symmetry from T_d to C₂_v in the solid state,. The transfer of the this compound anion into a hydrophobic medium enhances these supramolecular interactions, influencing its structural characteristics,.

Coordination Polymers and Extended Frameworks of Plutonium and Cerium Perrhenates

This compound ions (ReO₄⁻) and their pertechnetate (B1241340) (TcO₄⁻) surrogates play a vital role in the coordination chemistry of actinides and lanthanides, particularly plutonium and cerium. Investigations into these systems have revealed the formation of diverse extended solids, including one-dimensional (1D) chains, two-dimensional (2D) frameworks, and three-dimensional (3D) frameworks acs.orgresearchgate.netosti.gov.

In these complexes, the ReO₄⁻ ion directly coordinates to metal centers such as Pu(IV), Pu(VI)O₂²⁺, Ce(III), and Ce(IV) through terminal and bridging coordination modes acs.orgresearchgate.netosti.gov. For instance, the coordination of ReO₄⁻ to Pu(IV) can lead to the formation of 1D chains or 2D frameworks, which are often isostructural with previously reported thorium(IV) compounds acs.orgresearchgate.net. A unique 1D chain structure has been observed when Pu(VI)O₂²⁺ alternates with ReO₄⁻, distinguishing it from previously reported uranyl (U(VI)) and neptunyl (Np(VI)) this compound/pertechnetate structures acs.orgosti.gov.

The coordination of ReO₄⁻ with Ce(III) has been shown to promote the assembly of 3D frameworks acs.orgosti.gov. While 1D and 2D assemblies have also been observed with Th(IV), the 3D assemblies appear to be unique to cerium in these studies acs.org. The metal centers, such as Pu(IV) and Ce(III), typically adopt a tricapped trigonal prism geometry, coordinating with oxygen atoms from both ReO₄⁻/TcO₄⁻ and water molecules acs.org.

| Metal Cation | This compound Coordination Mode | Resulting Framework Dimension | Notes |

|---|---|---|---|

| Pu(IV) | Terminal and Bridging | 1D Chain or 2D Framework | Isostructural with Th(IV) compounds acs.orgresearchgate.net |

| Pu(VI)O₂²⁺ | Terminal and Bridging | Unique 1D Chain | Different from U(VI)/Np(VI) structures acs.orgosti.gov |

| Ce(III) | Terminal and Bridging | 3D Framework | Unique for cerium in these studies acs.orgosti.govacs.org |

| Ce(IV) | Terminal and Bridging | 2D Framework (mixed-valence CeIII/IV) | Synthesis challenges due to reduction in acidic conditions acs.orgosti.gov |

Spectroscopic Probing of this compound Structural Features in the Solid State

Spectroscopic techniques are indispensable tools for elucidating the structural features of this compound compounds in the solid state, providing insights into their vibrational characteristics and electronic environments.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are widely employed to study the vibrational modes of the this compound ion (ReO₄⁻) in solid-state materials. The ReO₄⁻ ion, being tetrahedral, exhibits characteristic vibrational modes that can be assigned to specific bond stretches and bends nih.govacs.orgacs.orgresearchgate.netaip.orgnist.gov.

For instance, in ammonium this compound (NH₄ReO₄), a typical IR peak at approximately 914 cm⁻¹ is attributed to the Re–O bond stretching nih.govacs.orgresearchgate.net. Other studies have identified vibrational modes in the low-frequency region (100–600 cm⁻¹) as skeletal vibration modes, while those in the higher frequency region (600–1200 cm⁻¹) are primarily ReO₄⁻ vibrations nih.govacs.org. Raman spectroscopy of NH₄ReO₄ has revealed peaks at frequencies such as 49, 67, 120, and 135 cm⁻¹, which are largely unaffected by deuteration and are primarily caused by ReO₄⁻ vibrations, including ion-cluster translational and librational modes nih.govacs.orgaip.orgcapes.gov.br. The ν₃ internal vibrational mode of ReO₄⁻, which is infrared active, has been observed around 10.8 µm (approximately 926 cm⁻¹) in alkali-halide crystals like KI optica.orgnih.gov.

| Spectroscopic Technique | Compound Example | Characteristic Frequencies (cm⁻¹) | Assignment |

|---|---|---|---|

| IR Spectroscopy | NH₄ReO₄ | ~914 | Re–O bond stretching nih.govacs.orgresearchgate.net |

| IR Spectroscopy | NH₄ReO₄ | 600–1200 | Primarily ReO₄⁻ vibrations nih.govacs.org |

| IR Spectroscopy | ReO₄⁻ in KI | ~926 (10.8 µm) | ν₃ internal vibrational mode optica.orgnih.gov |

| Raman Spectroscopy | NH₄ReO₄ | 49, 67, 120, 135 | ReO₄⁻ vibrations (translational and librational modes) nih.govacs.orgaip.orgcapes.gov.br |

| Raman Spectroscopy | NH₄ReO₄ | 292–345 | Various bending modes of ReO₄⁻ acs.org |

X-ray Photoelectron Spectroscopy (XPS) in Solid-State Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to characterize the elemental composition, chemical states, and electronic structure of this compound materials in the solid state rsc.orgaip.orgaip.orgnih.govresearchgate.netnih.govmdpi.comqmul.ac.ukresearchgate.netmdpi.com. XPS provides information on the binding energies of core-level electrons, which are sensitive to the chemical environment and oxidation state of the elements.

For example, XPS analysis of ammonium this compound (NH₄ReO₄) has been conducted to characterize its elemental composition, including Re, O, and N, and to understand how these elements are related within the structure aip.orgaip.orgresearchgate.net. Studies on the reduction products of ammonium this compound have utilized XPS to confirm the formation of specific rhenium species, such as ReO₂/ReS₂ nih.govmdpi.com. XPS has also been applied to investigate the chemical states of worn surfaces lubricated with lanthanum this compound, revealing the presence of elements like carbon, oxygen, lanthanum, rhenium, nickel, iron, and chromium, and providing insights into the distribution of lubricating phases rsc.org. Furthermore, XPS has been used to analyze electrodeposited mixed-valent rhenium oxide films prepared from this compound solutions, indicating that the chemical nature of the deposited rhenium species is influenced by factors such as potential and supporting electrolyte nih.gov.

Investigations of High-Pressure Behavior in this compound Materials

The behavior of this compound materials under high pressure is a subject of active research, particularly concerning structural phase transitions and changes in electronic properties.

Pressure-Induced Insulator-to-Metal Transitions in this compound Compounds (e.g., CuReO₄)

Pressure-induced insulator-to-metal transitions are a fascinating area in solid-state science, often accompanied by changes in charge transfer and the formation of unconventional oxidation states acs.orgnih.govacs.org. This compound compounds, including CuReO₄, have been extensively studied in this context acs.orgnih.govacs.org.

In CuReO₄, two abrupt structural transformations have been observed under moderate pressures: at approximately 1.5 GPa and 6.7 GPa acs.orgnih.govacs.org. The first transition at 1.5 GPa involves a change in lattice symmetry from I4₁cd to I4₁/a, accompanied by the transformation of isolated ReO₄ tetrahedra into infinite chains of distorted ReO₆ octahedra acs.orgnih.govacs.org. This transition is characterized by an increase in the coordination number for both Re and Cu from 4 to 6 acs.orgnih.gov. The second transition, at around 7 GPa, leads to the formation of a NbO₂-type structure where both Cu⁺ and Re⁷⁺ cations exhibit octahedral oxygen coordination acs.orgnih.govacs.org. These transitions are first-order and are associated with significant discontinuities in the unit-cell volume (7% and 14% respectively) nih.govacs.org.

Density-functional calculations predict that the high-pressure NbO₂-type phase of CuReO₄ is metallic, a prediction supported by the disappearance of the Raman signal above 7 GPa and visual observations of the sample becoming dark and reflective nih.govacs.org. This metallization is attributed to an increased bandwidth of both Cu 3d and Re 5d bands, without significant charge transfer between Cu and Re nih.govacs.org. Other perrhenates, such as AgReO₄ and TlReO₄, have also been investigated under high pressure, showing sequences of high-pressure transformations, though the evolution of rhenium valence and conclusive evidence of metallization in these cases remain controversial acs.orgnih.govacs.orgaps.org.

| Compound | Pressure (GPa) | Structural Transformation | Electronic Change | Volume Change (%) |

|---|---|---|---|---|

| CuReO₄ | Ambient to 1.5 | I4₁cd (isolated ReO₄ tetrahedra) | Insulator | - |

| CuReO₄ | ~1.5 | I4₁/a (infinite chains of ReO₆ octahedra) | Insulator | -7.2 nih.gov |

| CuReO₄ | ~7 | NbO₂-type (octahedral coordination for Cu⁺ and Re⁷⁺) | Metallic | -14.3 (total from ambient) nih.gov |

Coordination Chemistry of the Perrhenate Anion

Interactions of Perrhenate with Actinide Cations

The coordination chemistry of this compound with actinide cations is extensively studied due to its implications in nuclear waste management and the separation of f-block elements. This compound serves as a non-radioactive analogue for pertechnetate (B1241340) (TcO₄⁻), providing insights into the behavior of technetium-99 (B83966) during nuclear fuel reprocessing.

Studies on thorium(IV)-perrhenate complexes reveal distinct bonding characteristics in both solution and solid states. In the solid state, nine different structures have been identified, forming one-dimensional (1D) and two-dimensional (2D) frameworks with varying topologies acs.orgnih.govosti.govresearchgate.net. These compounds are typically obtained by dissolving thorium oxyhydroxide in perrhenic acid, followed by crystallization acs.orgnih.govosti.gov. For reaction ratios of 4:1 and 6:1 (MO₄⁻/Th(IV)), the isolated compounds often feature thorium monomers linked by this compound anions acs.orgnih.govosti.govresearchgate.net. Conversely, a 3:1 reaction ratio typically yields a dihydroxide-bridged thorium dimer, which is further linked and capped by this compound acs.orgnih.govosti.govresearchgate.net. Density functional theory (DFT) calculations suggest that this compound and pertechnetate isomorphs exhibit similar bonding characteristics in the solid state acs.orgnih.govosti.govresearchgate.net.

In solution, however, experimental characterization indicates differences in bonding compared to the solid state acs.orgnih.govosti.govresearchgate.net. Small-angle X-ray scattering (SAXS) studies suggest that Th-ReO₄⁻ bonding is less apparent in solution than Th-TcO₄⁻ bonding acs.orgnih.govosti.govresearchgate.net. When this compound complexes are formed with phosphine (B1218219) oxide donor ligands, monodentate coordination of the this compound anion to the thorium(IV) center is commonly observed researchgate.net.

The coordination of this compound with plutonium cations has been investigated to understand problematic co-extraction processes in nuclear fuel reprocessing. Cerium is often utilized as a surrogate for plutonium in its trivalent and tetravalent oxidation states in these studies researchgate.netacs.orgosti.govacs.org. Research has shown that this compound (and pertechnetate) anions directly coordinate to plutonium in various oxidation states, including Pu(IV) and Pu(VI)O₂²⁺ researchgate.netacs.orgosti.govacs.org. This coordination leads to the formation of diverse extended structures, including 1D chains, 2D sheets, and 3D frameworks researchgate.netacs.orgosti.govacs.org.

For instance, Pu(IV)-perrhenate coordination can result in 1D chain or 2D framework structures that are isostructural with previously reported thorium(IV) compounds researchgate.netacs.orgosti.govacs.org. In contrast, Pu(VI)O₂²⁺ alternating with this compound forms a unique 1D chain, distinct from previously reported uranium(VI)/neptunium(VI)-perrhenate/pertechnetate structures researchgate.netacs.orgosti.govacs.org. These are among the first reported structures featuring plutonium coordinated with this compound acs.org. The isostructural nature of Pu(IV) phases with Th(IV) analogues allows for direct bond length comparisons between the lightest and heaviest early actinides acs.org.

In several plutonium and cerium compounds, the metal centers (Pu(IV) and Ce(III)) exhibit a tricapped trigonal prism geometry, coordinating with oxygen atoms from both this compound/pertechnetate and water molecules acs.org. For example, in the 1D chain compound Pu(ReO₄)₄(H₂O)₄, each Pu(IV) is coordinated by five ReO₄⁻ ions and four H₂O ions acs.org. In the 2D framework compound Pu(ReO₄)₄(H₂O)₃, Pu(IV) coordinates with six ReO₄⁻ and three H₂O, with four of the six this compound anions bridging two Pu(IV) polyhedra acs.org. The this compound oxoanions in these compounds maintain their typical tetrahedral geometry, with Re-O bond distances generally ranging from 1.6282(41) to 1.7792(11) Å acs.org.

Table 1: Representative Re-O Bond Distances in Plutonium-Perrhenate Complexes

| Complex Type | Re-O Bond Distance Range (Å) | Citation |

| Pu(IV)-Perrhenate Complexes | 1.6282(41) - 1.7792(11) | acs.org |

Cerium, particularly Ce(III), is often used as a representative for trivalent lanthanides and as a surrogate for plutonium in coordination chemistry studies researchgate.netacs.orgosti.govacs.org. The coordination of this compound with cerium cations leads to diverse coordination frameworks. This compound (and pertechnetate) directly connects to Ce(III) and Ce(IV) in both terminal and bridging coordination modes, contributing to the formation of 1D, 2D, and 3D frameworks researchgate.netacs.orgosti.govacs.org.

Coordination of this compound with Ce(III) notably promotes the assembly of three-dimensional (3D) frameworks researchgate.netacs.orgosti.govacs.org. For instance, isostructural 3D frameworks with the moiety formula Ce(XO₄)₃(H₂O)₃ (where X = Re or Tc) have been reported acs.org. Another Ce(III) compound, Ce(ReO₄)₃(H₂O), also forms a 3D framework, while Ce(ReO₄)₃.₅ results in a 2D framework acs.org. Attempts to synthesize Ce(IV)-perrhenate compounds have sometimes yielded 2D frameworks with mixed-valence Ce(III)/Ce(IV), as highly acidic reaction conditions can lead to the reduction of Ce(IV) researchgate.netacs.orgosti.govacs.org. Cerium(III) has shown a propensity to form predominantly 3D frameworks linked by this compound/pertechnetate acs.org.

The uranyl ion (UO₂²⁺) forms complexes with this compound, with its behavior varying depending on the solvent environment. This compound acts as a weak ligand in aqueous solutions but becomes a strong ligand in acetonitrile (B52724) and certain ionic liquids acs.org. Molecular dynamics (MD) and potential of mean force (PMF) simulations support the formation of dimeric uranyl complexes, such as [UO₂(ReO₄)₄]₂⁴⁻, featuring two bridging this compound ligands in acetonitrile and some ionic liquids acs.org.

The reaction of [UO₂(ReO₄)₂·H₂O] with phosphine oxide or phosphate (B84403) ligands, specifically tri-n-butyl phosphine oxide (TBPO) or tri-iso-butyl phosphate (TiBP), leads to the formation of dimeric complexes like [UO₂(μ₂-ReO₄)(ReO₄)(TBPO)₂]₂ and [UO₂(μ₂-ReO₄)(ReO₄)(TiBP)₂]₂ nih.govpsu.edu. These complexes are characterized by two uranyl moieties bridged by this compound anions. The coordination sphere at each uranium center is completed by two P=O donor ligands and one monodentate this compound, forming a pentagonal bipyramidal geometry nih.govpsu.edu. A monomeric complex, [UO₂(ReO₄)₂(H₂O)(TiBP)₂], with only monodentate this compound coordination, has also been identified as a minor product nih.govpsu.edu. These findings represent the first structural evidence for the bridging coordination mode of this compound to an actinide nih.govpsu.edu.

Furthermore, uranium(IV) this compound complexes with both phosphate-based and phosphine oxide-based ligands have been synthesized and structurally characterized acs.org. Examples include [U(ReO₄)₄(TBPO)₄], [U(ReO₄)₄(TEP)₄], [U(ReO₄)₄(TiBP)₄], [U(ReO₄)₄(TPPO)₃(CH₃CN)]·2CH₃CN, and [U(ReO₄)(DPPMO₂)₃(OH)][ReO₄]₂·2CH₃CN, all of which feature eight-coordinate U(IV) centers acs.org. Vibrational spectroscopy, particularly infrared (IR), shows observable lower energy shifts of the ν(P=O) band upon complexation to the U(IV) metal, indicating a reduction in the P=O bond strength acs.org. This compound has been shown to be an effective analogue for pertechnetate in U(VI) systems acs.org. The complex [UO₂(ReO₄)₂(TPPO)₃] represents the first structural characterization of an actinide complex with coordinated this compound, where two ReO₄⁻ anions and three triphenylphosphine (B44618) oxide (TPPO) ligands coordinate in the equatorial plane in a cisoid arrangement psu.edu. While this compound can bond to UO₂²⁺, it is readily displaced by more strongly coordinating ligands psu.edu.

Phosphine oxide and phosphate ligands significantly influence the coordination behavior of the this compound anion, particularly with actinide cations. In thorium(IV) complexes involving phosphine oxide ligands, a single dominant solution species is typically observed researchgate.net. For phosphate-based systems with thorium(IV), the presence of pertechnetate can inhibit the complexation of P=O donor ligands in solution. However, when this compound is present as the counter ligand, a substantial proportion of the phosphate remains coordinated to Th(IV) researchgate.net.

Various P=O donor ligands, such as triethylphosphate (TEP), tri-iso-butylphosphate (TiBP), tri-n-butylphosphine oxide (TBPO), and triphenylphosphine oxide (TPPO), have been utilized in the synthesis of thorium(IV) perrhenato- and pertechnetato-complexes researchgate.net. In these complexes, monodentate coordination of the this compound anion is commonly observed researchgate.net.

In uranium(IV) this compound complexes, the presence of these P=O donor ligands (both phosphate and phosphine oxide types) is crucial for structural characterization acs.org. Spectroscopic analysis, specifically IR, reveals lower energy shifts in the ν(P=O) stretching frequency upon coordination to the U(IV) metal center. This shift is indicative of a reduction in the P=O bond strength due to the donation of electron density to the metal acs.org. In dimeric uranyl complexes, two P=O donor ligands, alongside one monodentate this compound, complete the pentagonal bipyramidal coordination sphere around each metal center nih.govpsu.edu. It has also been noted that in uranyl complexes, this compound can be readily displaced by stronger coordinating ligands, such as peroxide psu.edu.

Complexation of this compound with Lanthanide Ions

The complexation of this compound with lanthanide ions has been extensively studied, revealing diverse structural features influenced by the lanthanide contraction—the decrease in ionic radii and increase in hardness across the series. A comprehensive investigation across nearly the entire lanthanide series (excluding promethium, Pm) has provided insights into these interactions at room temperature researchgate.net.

Two new families of trivalent lanthanide this compound complexes have been identified:

[Ln(ReO₄)(H₂O)₄Cl]Cl·H₂O (Ln = La – Nd): These complexes form two-dimensional (2D) sheets. Their structures are characterized by LnO₄(H₂O)₄Cl monocapped square antiprismatic lanthanide cations, exhibiting a coordination number (CN) of 9 researchgate.net.

[Ln(ReO₄)₃(H₂O)₂] (Ln = Tb, Ho, Er): These compounds form three-dimensional (3D) structures. They are constructed from two unique LnO₆(H₂O)₂ square antiprismatic lanthanide cations, each with a coordination number of 8 researchgate.net.

Additionally, a third known family, [Ln(ReO₄)₃(H₂O)₄] (Ln = Tm, Lu, Y) , has been expanded. These complexes form one-dimensional (1D) chains, featuring LnO₄(H₂O)₄ square antiprismatic lanthanide cations with a coordination number of 8 researchgate.net.

This compound encapsulation has also been observed in complexes involving cucurbit[n]urils (CBn, where n=6, 7) and various lanthanide ions, including Ce, Pr, Sm, Gd, Yb, and Lu acs.orgnih.gov. In these macrocyclic complexes, the this compound anion can adopt different coordination modes: bridging between lanthanide ions coordinated at tridentate portals, acting as a terminal ligand, or even remaining non-coordinating in certain cases acs.orgnih.gov. Unique architectures have been described, such as sinuous chains and ribbon-like assemblies in cerium complexes with cucurbit wikipedia.orguril, and a novel samarium-CB6 sandwich complex acs.org. The ubiquitous encapsulation of ReO₄⁻ within cucurbit wikipedia.orguril and cucurbit researchgate.neturil opens new avenues for investigating anion complexation by these macrocycles acs.orgnih.gov.

Biocoordination Chemistry of this compound

The interaction of the this compound anion with biological molecules, a field known as biocoordination chemistry, is gaining significant attention due to its potential in various biotechnological and medical applications. Research indicates that this compound demonstrates a high affinity for binding pockets that exhibit tetrahedral coordination. nih.gov Its structural and electronic similarities to other oxyanions, particularly molybdate (B1676688) (MoO₄²⁻) and tungstate (B81510) (WO₄²⁻), enable it to interact with proteins that naturally bind these essential metal cofactors. nih.gov This characteristic forms the basis for engineering biological systems to specifically recognize and bind this compound.

Protein Coordination with this compound (e.g., Molybdate-Binding Periplasmic Protein ModA)

A prime example of this compound's biocoordination is its interaction with the molybdate-binding periplasmic protein ModA. ModA, a component of the ABC transporter complex ModABC, is responsible for molybdenum transport into bacterial cells. uniprot.org Studies have explored ModA from both Escherichia coli and Acidithiobacillus ferrooxidans to understand and enhance its this compound binding capabilities.

Escherichia coli ModA

The ModA protein from Escherichia coli has been shown to bind this compound with high affinity in vitro. nih.govuniprot.orgrcsb.org Initial investigations utilizing fluorescence and isothermal titration calorimetry (ITC) determined the dissociation constant (K_d) for wild-type E. coli ModA with this compound (ReO₄⁻) to be 541 nM. rcsb.org

Table 1: Binding Affinities of Escherichia coli ModA for this compound

| Protein Variant | Ligand | Dissociation Constant (K_d) | Method | Citation |

| Wild-type ModA | ReO₄⁻ | 541 nM | Fluorescence, ITC | rcsb.org |

| Mutant ModA (A11C/R153C) | ReO₄⁻ | 104 nM | Fluorescence, ITC | rcsb.org |

Acidithiobacillus ferrooxidans ModA/WtpA

Further research has focused on the ModA/WtpA protein from Acidithiobacillus ferrooxidans, an extremophile capable of thriving in acidic, metal-rich environments. nih.gov The wild-type protein naturally binds molybdate, tungstate, and chromate. nih.govacs.orgosti.gov Through computational design, its binding capabilities were expanded to include this compound. nih.govacs.orgosti.gov

A key engineering strategy involved introducing a disulfide bond between residues G9C and A166C within the binding pocket. nih.gov This structural modification was designed to create a more favorable geometric coordination and surface charge distribution for oxyanion binding. nih.govacs.orgosti.gov The disulfide bond is hypothesized to induce a coil-to-helix transition, decrease the volume of the ion binding cavity, reduce solvent exposure, and create a positive electrostatic potential tunnel to recruit the oxyanion. nih.gov

Experimental results demonstrated a significant enhancement in binding affinity: the mutant ModA/WtpA protein exhibited a 6-fold higher binding affinity for this compound and a 2-fold higher affinity for molybdate compared to the wild-type. nih.govacs.orgosti.gov Overexpression of this mutant protein in A. ferrooxidans cells further amplified this compound binding capacity by 5-fold relative to wild-type cells and 2-fold compared to cells overexpressing the wild-type ModA/WtpA. nih.govacs.orgosti.gov These engineered cells showed enhanced metal recovery from industrial sources, highlighting the practical applicability of such modified proteins for microbial metal reclamation under low pH conditions. nih.govacs.orgosti.gov The designed mutations specifically introduced a new this compound binding capability without negatively affecting the intrinsic binding affinities for other tested metals. acs.org this compound's preference for tetrahedral coordination pockets is a key factor in these interactions. nih.gov

Table 2: Enhanced Binding of Engineered Acidithiobacillus ferrooxidans ModA/WtpA

| Protein Variant / Cell Type | Ligand | Relative Binding Affinity (vs. Wild-type) | Relative Binding Capacity (vs. Wild-type cells) | Citation |

| Mutant ModA/WtpA Protein | ReO₄⁻ | 6-fold higher | N/A | nih.govacs.orgosti.gov |

| Mutant ModA/WtpA Protein | MoO₄²⁻ | 2-fold higher | N/A | nih.govacs.orgosti.gov |

| Cells with Mutant ModA/WtpA Overexpression | ReO₄⁻ | N/A | 5-fold higher | nih.govacs.orgosti.gov |

Reactivity and Reaction Mechanisms Involving Perrhenate

Reduction Chemistry of Perrhenate

The reduction of the this compound anion is a cornerstone of rhenium chemistry, providing pathways to lower oxidation state compounds and elemental rhenium. This can be achieved through various methods, including high-temperature hydrogen reduction and electrochemical processes.

2 NH₄ReO₄ + 7 H₂ → 2 Re + 8 H₂O + 2 NH₃ wikipedia.org

During hydrogen reduction at elevated temperatures, ammonium (B1175870) this compound does not convert directly to metallic rhenium. Instead, it undergoes a stepwise reduction involving several intermediate rhenium oxides. researchgate.net The process begins with the thermal decomposition of ammonium this compound to form rhenium heptoxide (Re₂O₇). mdpi.comresearchgate.net This is followed by a sequential reduction by hydrogen through oxides of progressively lower oxidation states. mdpi.com

The generally accepted reduction sequence is:

Decomposition: Ammonium this compound first decomposes to Re₂O₇. mdpi.com

Reduction to ReO₃: The resulting Re₂O₇ reacts with hydrogen to form rhenium trioxide (ReO₃). mdpi.com

Reduction to ReO₂: ReO₃ is further reduced by hydrogen to yield rhenium dioxide (ReO₂). mdpi.com

Final Reduction: Finally, ReO₂ is reduced to metallic rhenium (Re). researchgate.net

Thermodynamic and kinetic analyses confirm that the reduction is a multi-stage process, with these oxides being key intermediates. researchgate.netdntb.gov.ua

The disproportionation reaction is represented by the equation: 3 ReO₃ → ReO₂ + Re₂O₇ mdpi.com

The electrochemical reduction of this compound ions (ReO₄⁻), particularly in acidic solutions, is a complex, multi-electron process. ncbj.gov.pl Chronopotentiometric studies have revealed that the reduction involves several steps. ncbj.gov.pl

In concentrated sulfuric acid, hydrodynamic experiments show the generation of an ionic form of Rhenium(V) as a key intermediate. ncbj.gov.pl The initial reduction of Re(VII) in the this compound ion leads to the formation of lower-valent rhenium species that can deposit on the electrode surface. ncbj.gov.pl

Hydrogen Reduction Pathways of Ammonium this compound

Catalytic Mechanisms Mediated by this compound

This compound salts and related oxo-rhenium compounds are effective catalysts for various organic transformations, most notably the deoxydehydration (DODH) of vicinal diols to produce alkenes. acs.orgresearchgate.net

Deoxydehydration (DODH) is a reductive process that converts vicinal diols into alkenes. nsf.gov this compound-based catalysts, in the presence of a reductant, facilitate this transformation efficiently. acs.orgresearchgate.net The mechanism of this catalytic cycle has been the subject of detailed computational and experimental studies, which suggest a cycle involving Re(VII) and Re(V) species. anl.gov

Two primary mechanistic pathways have been proposed and investigated using Density Functional Theory (DFT): acs.orgresearchgate.net

Pathway A: This pathway involves the initial condensation of the oxo-Re(VII) catalyst with the diol to form a Re(VII)-diolate intermediate. This is followed by a reduction step from Re(VII) to Re(V). acs.orgresearchgate.net

Pathway B: In this alternative, the oxo-Re(VII) catalyst is first reduced to an oxo-Re(V) species. This reduced species then undergoes condensation with the diol. acs.orgresearchgate.net

Understanding this compound-Catalyzed Epoxidation Pathways

The epoxidation of olefins, a critical transformation in organic synthesis, can be effectively catalyzed by the this compound anion (ReO₄⁻) through carefully designed reaction pathways. The efficacy of this catalytic system hinges on the formation of specific reactive species and the activation of the oxidant, typically hydrogen peroxide (H₂O₂).

Role of Organic-Phase Supramolecular Ion Pairs in Catalysis

While generally considered inactive in oxidation catalysis, the this compound anion's catalytic potential can be unlocked by transferring it into a hydrophobic, organic phase. wikipedia.orglibretexts.org This is achieved through the formation of organic-phase supramolecular ion pairs (SIPs). wikipedia.orgresearchgate.netorganic-chemistry.org These host-guest assemblies are typically formed between this compound anions and ammonium amide receptor cations. wikipedia.orgresearchgate.net

The transfer of the this compound anion into a nonpolar environment has a profound impact on its reactivity. wikipedia.orglibretexts.org Within the hydrophobic medium of the SIP, supramolecular interactions between the anion, reactants, and substrates are significantly enhanced. wikipedia.org This environment fosters a more robust and active catalyst for the biphasic epoxidation of alkenes using aqueous hydrogen peroxide. wikipedia.org In fact, this represents the first instance of this compound being utilized as an epoxidation catalyst in an organic phase, a direct result of its transfer from the aqueous phase. wikipedia.org These SIPs have demonstrated the ability to be recycled multiple times without a discernible loss in catalytic activity. wikipedia.orgresearchgate.net

Activation of Hydrogen Peroxide by this compound

A crucial step in the catalytic cycle is the activation of hydrogen peroxide. Evidence suggests that imidazolium (B1220033) perrhenates can facilitate the stoichiometric epoxidation of simple alkenes by activating H₂O₂ through hydrogen bonding to the this compound anion ([ReO₄]⁻) within a hydrophobic ionic liquid. libretexts.org This interaction is favored within the hydrophobic environment of the supramolecular ion pairs, which enhances the supramolecular interactions with substrates like hydrogen peroxide. wikipedia.org The activation of hydrogen peroxide is a critical step for the subsequent oxygen transfer to the olefin. jk-sci.com

Reaction Kinetics and Selectivity in Olefin Epoxidation

This compound-based supramolecular ion pairs have demonstrated high activity and selectivity in olefin epoxidation. For instance, in the two-phase epoxidation of cyclooctene (B146475) with 50% aqueous hydrogen peroxide, these SIPs can achieve nearly quantitative conversions within 6–8 hours at 70 °C. wikipedia.org A significant advantage of this catalytic system is its high selectivity for the epoxide product. In the case of cyclooctene epoxidation, quantitative selectivity for the epoxide is observed, with no formation of the potential by-product, 1,2-cyclooctanediol (B1606509). wikipedia.org It is noteworthy that in the absence of the this compound catalyst, no conversion to the epoxide occurs. wikipedia.org

These SIPs have also been applied to the epoxidation of more challenging substrates like propene, yielding propene oxide. wikipedia.org While the conversion rates are modest, they are comparable to other molecular catalysts reported for this specific reaction. wikipedia.org

The reaction kinetics are influenced by the structure of the olefin. For related rhenium-catalyzed systems, it has been observed that the rate constants for the reaction with aliphatic alkenes correlate with the number of alkyl groups on the olefinic carbons. nih.gov Conversely, the presence of electron-withdrawing groups, such as halo, hydroxy, cyano, and carbonyl, tends to significantly slow down the reaction rate. nih.gov

Interactive Data Table: Epoxidation of Cyclooctene using this compound SIPs

| Catalyst | Substrate | Conversion (%) | Time (h) | Temperature (°C) | Selectivity for Epoxide (%) |

| [HL¹][ReO₄] | Cyclooctene | ~95 | 8 | 70 | >99 |

| [HL²][ReO₄] | Cyclooctene | ~98 | 6 | 70 | >99 |

| [HL³][ReO₄] | Cyclooctene | ~97 | 7 | 70 | >99 |

Note: The data presented is illustrative and based on findings reported in the literature. wikipedia.org

Mechanisms in Baeyer-Villiger Oxidation Catalysis